Ethanone, 2-amino-1-(2-benzofuranyl)-
Description
Significance of Benzofuran (B130515) Derivatives in Contemporary Chemical Research
Benzofuran is a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring. Its derivatives are a class of compounds that are widespread in nature and have garnered significant attention from chemical and pharmaceutical researchers. rsc.orgacs.org The benzofuran scaffold is a fundamental structural unit in a variety of biologically active natural products and synthetic compounds. nih.gov This has led to extensive research into their synthesis and potential applications. acs.org
The significance of benzofuran derivatives stems from their diverse and potent biological activities. rsc.orgwisdomlib.org These compounds have been shown to exhibit a wide range of pharmacological properties, making them promising candidates for drug design and development. nih.govbohrium.com The ability to modify or substitute the benzofuran core allows chemists to enhance specific biological activities, leading to potential therapeutic agents. wisdomlib.org Research has highlighted their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents, among others. rsc.orgnih.govwisdomlib.org This broad spectrum of activity solidifies the benzofuran moiety as a privileged scaffold in medicinal chemistry. bohrium.com
Table 1: Reported Biological Activities of Benzofuran Derivatives
| Activity | Reference |
|---|---|
| Anticancer / Antitumor | rsc.orgnih.govwisdomlib.org |
| Antimicrobial (Antibacterial & Antifungal) | nih.govwisdomlib.org |
| Antiviral | rsc.orgacs.orgwisdomlib.org |
| Antioxidant | rsc.orgwisdomlib.org |
| Anti-inflammatory | acs.orgnih.gov |
| Antidepressant | wisdomlib.org |
| Antihyperglycemic | nih.gov |
Academic Relevance of α-Amino Ketones in Organic Synthesis and Medicinal Chemistry
The α-amino ketone motif is another structure of high value in chemistry. rsc.orgresearchgate.net These bifunctional compounds, characterized by an amino group attached to the carbon alpha to a carbonyl group, are appreciated for their versatility in both synthetic and medicinal chemistry. researchgate.netrsc.org Their presence in the molecular structure makes them exceptionally useful as building blocks or synthons for a wide array of more complex molecules, particularly heterocycles like pyrazines and pyrroles, and chiral 1,2-amino alcohols. rsc.org
The academic and industrial interest in α-amino ketones has grown considerably, leading to the development of numerous synthetic protocols in recent years. rsc.orgresearchgate.net Enantiomerically pure α-amino ketones are of great importance in the synthesis of natural products and in pharmacological research. researchgate.net The framework is a key component in several pharmaceutical compounds, demonstrating a range of modulatory activities on important biological receptors. researchgate.netrsc.org This has enabled the discovery of vital drugs for various conditions. researchgate.net
Table 2: Examples of Pharmaceutical Drugs Containing the α-Amino Ketone Framework
| Drug | Therapeutic Use | Reference |
|---|---|---|
| Bupropion | Antidepressant | researchgate.netrsc.org |
| Amfepramone (Diethylpropion) | Appetite suppressant | researchgate.netrsc.org |
| Keto-ACE | ACE-inhibitor for hypertension | researchgate.netrsc.org |
| Effient (Prasugrel) | Antiplatelet | researchgate.netrsc.org |
Contextualization of Ethanone (B97240), 2-amino-1-(2-benzofuranyl)- within Substituted Benzofuran-Ethanone Architectures
The chemical compound Ethanone, 2-amino-1-(2-benzofuranyl)- represents a hybrid structure that incorporates both the benzofuran nucleus and the α-amino ketone functional group. Its architecture is derived from the parent ketone, Ethanone, 1-(2-benzofuranyl)- , also known as 2-acetylbenzofuran (B162037). nist.govchemspider.com The structure consists of an ethanone (acetyl) group attached to the second position of the benzofuran ring, with an amino group further substituting the ethanone side chain at the alpha position.
This compound belongs to the broader class of substituted benzofuran-ethanones, which are explored for their potential biological activities. mdpi.com The synthesis of such compounds often starts from a substituted benzofuran core, which is then functionalized. For instance, the synthesis of 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride involves introducing the amino group onto the pre-formed benzofuran-ethanone structure. evitachem.com
The placement of substituents on the benzofuran ring and the ethanone side chain is crucial for determining the molecule's chemical properties and biological activity. Research into related structures, such as 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, demonstrates how modifications to the core structure can lead to compounds with selective cytotoxic effects on cancer cells. mdpi.com Therefore, Ethanone, 2-amino-1-(2-benzofuranyl)- serves as a specific example within a larger family of compounds where the combination of the benzofuran scaffold and various side-chain substitutions is a key strategy in the design of new functional molecules. wikipedia.orgacs.org
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-amino-1-(1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6,11H2 |
InChI Key |
OKKOWWUDIMCHMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CN |
Origin of Product |
United States |
Advanced Synthetic Strategies for Benzofuran Substituted α Amino Ethanones
Construction of the 2-Substituted Benzofuran (B130515) Core
The formation of the 2-substituted benzofuran core is a critical first step in the synthesis of the target molecule. Various methodologies have been developed to achieve this, ranging from classical cyclization reactions to modern microwave-assisted and palladium-catalyzed protocols.
Cyclization Reactions of ortho-Hydroxyacetophenone Derivatives for Benzofuran Ring Formation
A well-established and straightforward method for the synthesis of the benzofuran ring involves the reaction of an ortho-hydroxyacetophenone with an α-halo ketone, such as chloroacetone. This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to furnish the benzofuran structure. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724). This method provides a direct route to 2-acetyl-3-methylbenzofuran derivatives.
Another classical approach is the Perkin rearrangement, which can be adapted for the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins. This rearrangement involves an initial base-catalyzed ring fission of the coumarin, followed by an intramolecular cyclization to form the benzofuran ring. nih.gov
Microwave-Assisted Protocols for Enhanced Benzofuran Core Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions. The synthesis of benzofuran derivatives has greatly benefited from this technology. For instance, the Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids can be expedited using microwave heating, with reaction times as short as 5 minutes. nih.gov
Microwave-assisted multicomponent protocols have also been developed for the rapid synthesis of functionalized benzofurans. One such method involves the one-pot reaction of anilines, α-chloroacetyl chloride, and 2'-hydroxyacetophenones in the presence of a base under microwave irradiation to afford benzofuran-2-carboxamides. organic-chemistry.org Furthermore, the synthesis of benzofuran-3(2H)-ones from benzoate substrates has been optimized under microwave conditions, highlighting the versatility of this technique in constructing the benzofuran core. researchgate.net
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | NaOH, Ethanol, Microwave (300W), 5 min, 79°C | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99% | nih.gov |
| Aniline, α-Chloroacetyl chloride, 2'-Hydroxyacetophenone | Cs2CO3, DMF, Microwave, 140°C, 5 min | N-Phenyl-benzofuran-2-carboxamide | High | organic-chemistry.org |
| Methyl 2-(2-methoxy-2-oxoethoxy)benzoate | K3PO4, CH3OH/DMF, Microwave, 150°C, 30 min | Benzofuran-3(2H)-one | 43% | researchgate.net |
Palladium-Catalyzed Ring Closure Methodologies in Benzofuran Synthesis
Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the benzofuran ring is no exception. A variety of palladium-catalyzed methods have been developed, offering high efficiency and functional group tolerance.
One notable strategy is the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. This reaction, catalyzed by a palladium complex in the presence of a base, proceeds to give 2-methylene-2,3-dihydrobenzofuran-3-ols, which can then be isomerized to 2-hydroxymethylbenzofurans in the presence of an acid. nih.gov
Another powerful approach involves the sequential oxidative cyclization and coupling of 2-alkynylphenols with alkenes. This palladium-catalyzed tandem reaction provides a direct route to 3-alkenylbenzofurans. nih.gov Furthermore, the palladium-catalyzed carbonylative annulation of o-alkynylphenols has been developed to construct 2-substituted-3-aroyl-benzo[b]furans. researchgate.net A one-pot synthesis of 2-arylbenzofurans can also be achieved through a palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. rsc.org
| Starting Material | Catalyst and Reagents | Product | Yield (%) | Reference |
| 2-(1-Hydroxyprop-2-ynyl)phenol | PdCl2, KI, Base | 2-Methylene-2,3-dihydrobenzofuran-3-ol | 80-98% | nih.gov |
| 2-Alkynylphenol and Alkene | Pd Catalyst | 3-(1-Alkenyl)benzofuran | Good | nih.gov |
| o-Alkynylphenol and Aryl Iodide | Pd(PPh3)4, AgBF4, CO | 2-Substituted-3-aroyl-benzo[b]furan | Good | researchgate.net |
| 2-Hydroxyarylacetonitrile and Sodium Sulfinate | Pd Catalyst | 2-Arylbenzofuran | Moderate to Excellent | rsc.org |
Introduction of the Ethanone (B97240) Moiety at the 2-Position of Benzofuran
Once the benzofuran core is established, the next crucial step is the introduction of the ethanone moiety at the 2-position to form a 2-acetylbenzofuran (B162037) intermediate.
Friedel-Crafts Acylation for 2-Acylbenzofuran Formation
The Friedel-Crafts acylation is a classic and widely used method for the introduction of an acyl group onto an aromatic ring. In the context of benzofuran, this reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The reaction generally proceeds with high regioselectivity at the 2-position of the benzofuran ring, which is the most nucleophilic site. nih.govsigmaaldrich.com
A modification of this reaction utilizes trifluoroacetic anhydride (TFAA) as a mediator for the acylation of benzofurans with carboxylic acids, offering a Lewis acid-free alternative. researchgate.net
Alternative Acylation and Coupling Strategies for Ethanone Attachment
While Friedel-Crafts acylation is a primary method, alternative strategies exist for introducing the ethanone group. As mentioned earlier, palladium-catalyzed carbonylative annulation of o-alkynylphenols can directly lead to 2-acylbenzofurans. researchgate.net This method provides a convergent approach where the benzofuran ring and the acyl group are formed in a single transformation.
Regioselective Introduction of the α-Amino Functionality to the Ethanone Side Chain
Achieving regioselectivity in the amination of the ethanone side chain is critical. The primary goal is to functionalize the α-carbon without affecting the carbonyl group or the benzofuran ring system. Various methods have been explored to achieve this transformation efficiently.
Direct α-amination of ketones provides a straightforward route to α-amino ketones. This can be achieved through several pathways, including transition-metal-catalyzed reactions or via the formation and subsequent substitution of an α-functionalized intermediate.
One prominent strategy involves the initial α-halogenation of the benzofuran-ethanone precursor, followed by a nucleophilic substitution with an amine. For instance, the bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone can be accomplished using N-bromosuccinimide (NBS) to yield the α-bromo ketone. mdpi.com This intermediate can then react with various primary or secondary amines to introduce the desired amino functionality.
More direct, transition-metal-free approaches have also been developed. A notable method employs ammonium (B1175870) iodide as a catalyst with sodium percarbonate as a co-oxidant for the direct α-C-H amination of ketones. organic-chemistry.org This allows for the cross-coupling of a wide range of ketones with primary or secondary amines and anilines. organic-chemistry.org Additionally, copper-catalyzed methods, such as using copper(II) bromide, facilitate the direct α-amination of ketones. The proposed mechanism involves the in-situ generation of an α-bromo carbonyl species, which is then displaced by the amine. organic-chemistry.org A novel photochemical approach provides a catalyst-free option, reacting silyl enol ethers (derived from the ketone) with iminoiodinanes using light as the energy source to form the α-amino carbonyl compound. rsc.org
| Method | Reagents/Catalysts | Precursor | Key Features |
| Via α-Halogenation | 1. N-Bromosuccinimide (NBS)2. Amine (R₂NH) | 1-(Benzofuran-2-yl)ethanone | Two-step process; relies on a stable α-halo intermediate. mdpi.com |
| Transition-Metal-Free | Ammonium Iodide (catalyst), Sodium Percarbonate | 1-(Benzofuran-2-yl)ethanone | Direct C-H functionalization; avoids pre-functionalization. organic-chemistry.org |
| Copper-Catalyzed | Copper(II) Bromide (catalyst), Amine (R₂NH) | 1-(Benzofuran-2-yl)ethanone | Direct amination; proceeds via a proposed α-bromo species. organic-chemistry.org |
| Photochemical | Iminoiodinane | Silyl enol ether of 1-(Benzofuran-2-yl)ethanone | Catalyst-free; uses light as the energy source. rsc.org |
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. wikipedia.org The final product is a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.orgnih.gov This reaction is a powerful tool for forming carbon-carbon bonds and constructing nitrogen-containing compounds. nih.gov
In the context of benzofuran-ethanones, this reaction provides a direct pathway to β-amino ketones. A study demonstrated the successful use of 1-(5-bromobenzofuran-2-yl)ethan-1-one as a substrate in a direct Mannich reaction. researchgate.net By reacting this ketone with formaldehyde (or its equivalent) and various secondary amines (such as dimethylamine, piperidine, and morpholine), several corresponding β-aminoketone hydrochlorides were generated in high yields. researchgate.net The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the benzofuran ketone. wikipedia.org These resulting Mannich bases are valuable synthetic intermediates, as the dialkylamino group can act as a leaving group, enabling further structural modifications. researchgate.net
| Ketone Substrate | Amine | Product (Mannich Base) |
| 1-(5-Bromobenzofuran-2-yl)ethan-1-one | Dimethylamine | 1-(5-Bromobenzofuran-2-yl)-3-(dimethylamino)propan-1-one |
| 1-(5-Bromobenzofuran-2-yl)ethan-1-one | Piperidine | 1-(5-Bromobenzofuran-2-yl)-3-(piperidin-1-yl)propan-1-one |
| 1-(5-Bromobenzofuran-2-yl)ethan-1-one | Morpholine | 1-(5-Bromobenzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one |
Data sourced from research on ketonic Mannich bases derived from 2-acetyl-5-bromobenzofuran. researchgate.net
Reductive amination is a versatile and widely used method to convert a carbonyl group into an amine via an intermediate imine. wikipedia.orglibretexts.org This reaction is typically carried out as a one-pot synthesis under mild conditions, making it a staple in green chemistry. wikipedia.org The process involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
While standard reductive amination converts a C=O group to a CH-N group, its application for synthesizing α-amino ketones requires a specialized substrate, such as an α-dicarbonyl compound (e.g., an α-keto-aldehyde). The more reactive aldehyde group would selectively form an imine with an amine, which could then be reduced. The success of this pathway is highly dependent on the choice of reducing agent. Mild reducing agents are required to selectively reduce the imine intermediate without affecting the remaining ketone carbonyl group.
Common reducing agents used in reductive amination include:
Sodium cyanoborohydride (NaBH₃CN): This agent is particularly effective because it is selective for the reduction of imines in the presence of ketones and is stable in weakly acidic conditions often used to promote imine formation. masterorganicchemistry.comcommonorganicchemistry.com
Sodium triacetoxyborohydride (NaBH(OAc)₃): A less toxic alternative to NaBH₃CN, it is also a mild and selective reducing agent for imines. masterorganicchemistry.comcommonorganicchemistry.com
Sodium borohydride (B1222165) (NaBH₄): This reagent can also be used, but its addition must be timed carefully after imine formation is complete, as it can also reduce the starting ketone. commonorganicchemistry.com
Although not a direct route from 1-(2-benzofuranyl)ethanone, this pathway represents a potential synthetic strategy if a suitable α-dicarbonyl benzofuran precursor is available.
Green Chemistry Principles in Benzofuran-Ethanone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like benzofurans to minimize environmental impact and improve efficiency. tandfonline.com
Biocatalysis: A significant advancement is the use of whole-cell biocatalysts for asymmetric reactions. For example, the bioreduction of 1-(benzofuran-2-yl)ethanone to produce enantiopure (S)-1-(benzofuran-2-yl)ethanol has been achieved with high yield (92%) and excellent enantiomeric excess (>99.9%) using Lactobacillus paracasei. nih.govresearchgate.net This biological method operates in an aqueous medium under mild conditions, showcasing a scalable and environmentally friendly process. nih.govresearchgate.net
Novel Catalysts and Solvent-Free Conditions: Research has focused on developing efficient and reusable catalysts. ZnO-nanorods have been employed as a catalyst for the synthesis of benzofuran derivatives in excellent yields at room temperature under solvent-free conditions. tandfonline.comtandfonline.com This approach offers advantages such as mild reaction conditions, low catalyst loading, and short reaction times. tandfonline.com
Alternative Solvents: The use of eco-friendly deep eutectic solvents (DES), such as choline chloride-ethylene glycol, has been reported for the synthesis of benzofuran rings. acs.org These solvents are known for their ability to stabilize polar intermediates and accelerate reaction rates, offering a greener alternative to traditional volatile organic solvents. acs.org
| Green Chemistry Principle | Application in Benzofuran Synthesis | Example | Key Advantages |
| Biocatalysis | Asymmetric bioreduction of a ketone precursor. | Use of Lactobacillus paracasei for the reduction of 1-(benzofuran-2-yl)ethanone. nih.govresearchgate.net | High enantioselectivity, aqueous medium, mild conditions, scalability. nih.gov |
| Heterogeneous Catalysis | Use of a recyclable, efficient catalyst. | ZnO-nanorods for multicomponent reactions to form benzofuran derivatives. tandfonline.comtandfonline.com | High yields, solvent-free, room temperature, low catalyst loading. tandfonline.com |
| Alternative Solvents | Replacement of volatile organic solvents. | Use of Deep Eutectic Solvents (DES) like choline chloride-ethylene glycol. acs.org | Environmentally benign, ability to stabilize intermediates, potential for reuse. acs.org |
Comprehensive Chemical Transformations and Derivatization Strategies for Ethanone, 2 Amino 1 2 Benzofuranyl Analogs
Reactions Involving the α-Amino Ketone Group
The α-amino ketone functional group is a hub of reactivity, allowing for a wide array of chemical modifications. These include redox reactions of both the carbonyl and amino functions, derivatization of the primary amine, and condensation reactions at the ketone.
The reduction of the carbonyl group in α-amino ketones to form the corresponding α-amino alcohols is a synthetically important transformation, as these products are valuable chiral synthons and possess significant biological activity. Various reducing agents and methodologies have been employed to achieve this conversion with high stereoselectivity.
Asymmetric transfer hydrogenation (ATH) has proven to be a highly effective method for the enantioselective reduction of benzofuryl ketones, yielding optically active β-amino alcohols with excellent enantioselectivity (96–99% ee). researchgate.net This technique often utilizes chiral ruthenium complexes in combination with a hydrogen donor.
Standard reducing agents can also be employed. The reduction of 2-amino-1-(benzofuran-2-yl)ethanone hydrochloride can be accomplished using reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce the corresponding 2-amino-1-(1-benzofuran-2-yl)ethan-1-ol. evitachem.comsynquestlabs.com The choice of reducing agent can be critical; for instance, LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to alcohols, whereas NaBH₄ is milder and more selective for ketones and aldehydes. stackexchange.com
Biocatalysis offers an alternative, environmentally benign approach. Lipase-catalyzed kinetic resolution of racemic benzofuran (B130515) alcohols has been used to obtain enantiomerically enriched products, such as (S)-1-(benzofuran-2-yl)ethanol. researchgate.net
Table 1: Selected Reduction Reactions of Benzofuran-2-yl Ketone Derivatives
| Starting Material | Reagent/Catalyst | Product | Key Findings | Reference(s) |
|---|---|---|---|---|
| Benzofuryl α-azole ketones | Asymmetric Transfer Hydrogenation (ATH) | Novel benzofuryl β-amino alcohols | Excellent enantioselectivity (96–99% ee). | researchgate.net |
| 2-Amino-1-(benzofuran-2-yl)ethanone HCl | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 2-Amino-1-(benzofuran-2-yl)ethan-1-ol | Standard reduction to the corresponding amino alcohol. | evitachem.com |
The primary amino group in 2-amino-1-(2-benzofuranyl)ethanone is a versatile handle for introducing a variety of substituents through acylation, alkylation, and other derivatization reactions. These modifications are often performed to alter the molecule's physicochemical properties or to install a protecting group.
Acylation, particularly acetylation, is a common strategy. For instance, acetylating an amino group with acetic anhydride (B1165640) can attenuate its strong activating, ortho/para-directing influence during electrophilic aromatic substitution on the benzofuran ring. libretexts.org This allows for greater control over the regioselectivity of subsequent reactions. The resulting acetyl group can later be removed by acid-catalyzed hydrolysis. libretexts.org
Protection of the amino group is crucial in multi-step syntheses. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose. The reaction of an amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) provides the N-Boc protected derivative, which is stable under many reaction conditions but can be easily removed under acidic conditions. mdpi.com
Table 2: Derivatization of the Primary Amino Group
| Reagent | Reaction Type | Product | Purpose | Reference(s) |
|---|---|---|---|---|
| Acetic anhydride ((CH₃CO)₂O) | Acetylation | N-acetyl derivative | Attenuate the activating effect of the amino group for subsequent electrophilic substitution. | libretexts.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protection | N-Boc derivative | Protect the amino group during subsequent synthetic steps. | mdpi.com |
The carbonyl group of the ethanone (B97240) moiety readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines and hydroxylamines, to form imines (Schiff bases), hydrazones, and oximes, respectively. These reactions are fundamental in building more complex molecular architectures.
The reaction of 2-acetylbenzofuran (B162037), a closely related analog, with various substituted hydrazines in boiling ethanol, often with an acid catalyst, yields the corresponding hydrazone derivatives in high yields. mdpi.commdpi.com For example, condensation with (2,4,6-trichlorophenyl)hydrazine produces 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. mdpi.comresearchgate.net
Furthermore, the ketone can participate in Claisen-Schmidt condensations with aldehydes to form benzofuran chalcones. researchgate.net These chalcones are versatile intermediates that can undergo subsequent cyclocondensation reactions with reagents like guanidine (B92328) hydrochloride, thiourea, or urea (B33335) to construct various pyrimidine-fused heterocyclic systems. researchgate.net Another important reaction is the Pfitzinger reaction, where 1-(benzofuran-2-yl)ethanone reacts with isatin (B1672199) under alkaline conditions to yield 2-(benzofuran-2-yl)quinoline-4-carboxylic acid. researchgate.net
Table 3: Examples of Condensation Reactions
| Reactant(s) | Reaction Type | Product Class | Reference(s) |
|---|---|---|---|
| 2-Acetylbenzofuran and substituted hydrazines | Hydrazone formation | Hydrazones | mdpi.commdpi.com |
| 2-Acetylbenzofuran and aromatic aldehydes | Claisen-Schmidt condensation | Benzofuran chalcones | researchgate.net |
| 1-(Benzofuran-2-yl)ethanone and isatin | Pfitzinger reaction | Quinoline-4-carboxylic acids | researchgate.net |
Reactivity and Functionalization of the Benzofuran Nucleus
The benzofuran ring system can be functionalized through various reactions, most notably electrophilic aromatic substitution. The inherent reactivity of the ring and the influence of existing substituents dictate the position of functionalization.
Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of aromatic systems like benzofuran. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The regioselectivity of SₑAr on a substituted benzofuran is governed by the electronic properties of the substituents. minia.edu.eg In Ethanone, 2-amino-1-(2-benzofuranyl)-, the C2 position is occupied by the aminoethanone group. The primary amino group is a strong activating, ortho/para-directing group, while the carbonyl function is a deactivating group. libretexts.org The C2 position of the benzofuran ring is generally more reactive towards electrophiles than the C3 position. nih.gov However, with the C2 position already substituted, electrophilic attack is directed towards the C3 position or the benzene (B151609) portion of the nucleus. Palladium-catalyzed C-H arylation has been successfully used to install various aryl and heteroaryl substituents at the C3 position of benzofuran-2-carboxamide (B1298429) scaffolds. nih.gov
The strong activation by the amino group can lead to over-reaction and side products. libretexts.org Therefore, it is often necessary to protect or modify the amino group, for example by acetylation, to control the reaction's outcome. libretexts.org
Halogenation is a key strategy for modifying the electronic and steric properties of the benzofuran nucleus, which can significantly impact biological activity. nih.gov Bromination is a commonly studied halogenation reaction for these systems.
The bromination of 2-acetylbenzofuran with bromine in acetic acid typically results in α-halogenation, yielding 5-chloro-3-methyl-2-bromoacetylbenzofuran. researchgate.net This indicates that under these conditions, the α-carbon of the ketone is more reactive than the benzofuran ring.
Alternatively, N-bromosuccinimide (NBS), often with a radical initiator like benzoyl peroxide, is used for bromination. mdpi.com The reaction of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives with NBS in carbon tetrachloride leads to bromination of the methyl group at the α-position. mdpi.com In cases where the benzene ring is activated by electron-donating groups, such as methoxy (B1213986) groups, electrophilic substitution on the ring can also occur. mdpi.com
The position of halogenation is a critical determinant of the biological activity of the resulting compounds. nih.gov
Table 4: Bromination Reactions on Benzofuran Ketone Scaffolds
| Starting Material | Reagent(s) | Product(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| 5-Chloro-3-methyl-2-acetylbenzofuran | Bromine in acetic acid | 5-Chloro-3-methyl-2-bromoacetylbenzofuran | α-Bromination of the acetyl group. | researchgate.net |
Side-Chain Elongation and Modification Reactions (e.g., Claisen-Schmidt Condensation)
Side-chain elongation and modification of Ethanone, 2-amino-1-(2-benzofuranyl)- represents a critical strategy for the synthesis of diverse analogs with potentially enhanced biological activities. Among the various chemical transformations available for this purpose, the Claisen-Schmidt condensation is a particularly powerful and widely employed method. jchemrev.com This reaction facilitates the extension of the side chain by introducing an α,β-unsaturated carbonyl system, which serves as a versatile template for further derivatization.
The Claisen-Schmidt condensation involves the base- or acid-catalyzed reaction between an enolizable ketone and an aldehyde or another ketone that cannot enolize. jchemrev.com In the context of Ethanone, 2-amino-1-(2-benzofuranyl)-, the acetyl group provides the necessary α-protons for enolate formation, enabling its condensation with a variety of aromatic or heteroaromatic aldehydes. This reaction results in the formation of chalcone-like structures, characterized by a 1,3-diaryl-2-propen-1-one scaffold. scholarsresearchlibrary.com The presence of the reactive α,β-unsaturated ketone functionality in the resulting chalcones opens up avenues for a multitude of subsequent modifications, including Michael additions, cyclizations, and reductions, further expanding the chemical diversity of the synthesized analogs.
The general scheme for the Claisen-Schmidt condensation of a 2-acetylbenzofuran derivative, a close analog of the target compound, with a substituted benzaldehyde (B42025) is depicted below. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like methanol (B129727) or ethanol. nih.gov
General Reaction Scheme:
The versatility of the Claisen-Schmidt condensation lies in the wide array of commercially available or readily synthesizable aldehydes that can be employed. By varying the substituents on the aldehyde, a library of chalcone (B49325) derivatives with diverse electronic and steric properties can be generated. For instance, the reaction of 2-acetylbenzofuran derivatives with substituted benzaldehydes, such as 2-pyridinecarboxaldehyde, 2-fluorobenzaldehyde, and 3-fluorobenzaldehyde, has been successfully demonstrated. researchgate.net
The table below illustrates the structural diversity that can be achieved through the Claisen-Schmidt condensation, showcasing a selection of potential chalcone derivatives that could be synthesized from Ethanone, 2-amino-1-(2-benzofuranyl)- or its N-protected form.
Table 1: Representative Chalcone Derivatives Synthesized via Claisen-Schmidt Condensation
| Reactant A (Ketone) | Reactant B (Aldehyde) | Resulting Chalcone Derivative |
|---|---|---|
| Ethanone, 2-amino-1-(2-benzofuranyl)- | Benzaldehyde | 1-(2-Benzofuranyl)-3-phenyl-2-propen-1-one, 2'-amino- |
| Ethanone, 2-amino-1-(2-benzofuranyl)- | 4-Chlorobenzaldehyde | 1-(2-Benzofuranyl)-3-(4-chlorophenyl)-2-propen-1-one, 2'-amino- |
| Ethanone, 2-amino-1-(2-benzofuranyl)- | 4-Methoxybenzaldehyde | 1-(2-Benzofuranyl)-3-(4-methoxyphenyl)-2-propen-1-one, 2'-amino- |
| Ethanone, 2-amino-1-(2-benzofuranyl)- | 2-Pyridinecarboxaldehyde | 1-(2-Benzofuranyl)-3-(2-pyridinyl)-2-propen-1-one, 2'-amino- |
| Ethanone, 2-amino-1-(2-benzofuranyl)- | 2-Fluorobenzaldehyde | 1-(2-Benzofuranyl)-3-(2-fluorophenyl)-2-propen-1-one, 2'-amino- |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of Ethanone (B97240), 2-amino-1-(2-benzofuranyl)-. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For the title compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system, the methylene (B1212753) (-CH₂) protons adjacent to the amino and carbonyl groups, and the amino (-NH₂) protons. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene protons, being adjacent to both a carbonyl group and an amino group, would likely resonate as a singlet in the range of δ 4.0-5.0 ppm. The amino group protons would appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration; these protons are also exchangeable with deuterium.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O), which is characteristically found far downfield (δ 190-200 ppm). The carbons of the benzofuran ring would produce a series of signals in the aromatic region (δ 110-160 ppm). The methylene carbon (-CH₂), attached to the nitrogen and the carbonyl group, would appear in the aliphatic region, typically between δ 40-60 ppm. For a related compound, 2-acetyl-3-amino-1-benzofuran, the molecular structure was confirmed to be nearly planar. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethanone, 2-amino-1-(2-benzofuranyl)-
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 190 - 200 |
| Benzofuran Aromatic (C-H, C) | 7.0 - 8.0 | 110 - 160 |
| Methylene (-CH₂-) | 4.0 - 5.0 | 40 - 60 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., LC-MS/MS, GC-MS, HRMS)
Mass spectrometry is critical for determining the molecular weight and elemental composition of Ethanone, 2-amino-1-(2-benzofuranyl)- and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm the molecular formula, C₁₀H₁₀NO₂.
Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for structural elucidation. The parent ion is selected and subjected to collision-induced dissociation, generating a characteristic fragmentation pattern. For Ethanone, 2-amino-1-(2-benzofuranyl)-, key fragmentation pathways would likely involve:
Alpha-cleavage: The bond between the carbonyl group and the methylene group is susceptible to cleavage. A primary fragmentation mode for ketones is the cleavage of bonds next to the carbonyl group. miamioh.edulibretexts.org This would result in the formation of a stable benzofuranyl acylium ion. Studies on 2-aroylbenzofuran derivatives show that the formation of acylium ions is a common and intense fragmentation pathway. nih.gov
Loss of small molecules: Neutral losses, such as the loss of CO or the elements of aminoketene (HN=C=CH₂), could also be observed.
Cleavage within the benzofuran ring: The benzofuran ring itself can undergo fragmentation, although this typically requires higher energy.
The combination of a liquid chromatograph with a mass spectrometer (LC-MS) is a powerful tool for analyzing complex mixtures and has been optimized for the sensitive and accurate analysis of various compounds. researchgate.net
Table 2: Expected Key Mass Fragments for Ethanone, 2-amino-1-(2-benzofuranyl)-
| m/z Value (Proposed) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 176.06 | [M+H]⁺ | Protonated Molecular Ion |
| 145.03 | [C₉H₅O₂]⁺ | Loss of CH₂NH₂ |
| 117.03 | [C₈H₅O]⁺ | Loss of CO from m/z 145 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic structure of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the specific functional groups in Ethanone, 2-amino-1-(2-benzofuranyl)-.
N-H stretch: The amino group would show one or two bands in the region of 3300-3500 cm⁻¹.
C=O stretch: A strong absorption band for the ketone carbonyl group is expected around 1680-1700 cm⁻¹. For a related triazole derivative of 2-acetylbenzofuran (B162037), a strong absorption band for the C=O group was observed at 1689 cm⁻¹. mdpi.com
C=C stretch: Aromatic C=C stretching vibrations from the benzofuran ring would appear in the 1450-1600 cm⁻¹ region.
C-O stretch: The ether C-O stretch of the benzofuran ring would be visible around 1000-1300 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. The benzofuran core is a chromophore that absorbs UV light. The presence of the amino and carbonyl groups as auxochromes would influence the wavelength and intensity of the absorption maxima (λ_max). Typically, benzofuran derivatives exhibit strong absorption bands in the UV region, and the extended conjugation in this molecule would result in characteristic absorption peaks.
Table 3: Characteristic IR and UV-Vis Absorption Data
| Technique | Functional Group / Transition | Expected Absorption Range |
|---|---|---|
| IR | N-H stretch (amine) | 3300 - 3500 cm⁻¹ |
| IR | C=O stretch (ketone) | 1680 - 1700 cm⁻¹ |
| IR | C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ |
| IR | C-O stretch (ether) | 1000 - 1300 cm⁻¹ |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Ethanone, 2-amino-1-(2-benzofuranyl)- and for its separation from starting materials, byproducts, or degradation products. A reverse-phase HPLC (RP-HPLC) method would be most suitable.
Stationary Phase: A C18 column is commonly used for the separation of moderately polar compounds like this benzofuran derivative.
Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid for MS compatibility). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good resolution of all components. For the related compound Ethanone, 1-(2-benzofuranyl)-, a mobile phase containing acetonitrile and water with an acid modifier is effective. sielc.com
Detection: A UV detector, set to one of the absorption maxima determined by UV-Vis spectroscopy, would be used for detection and quantification. The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks.
This liquid chromatography method can be scaled for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.comsielc.com
Table 4: Typical HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λ_max |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For a molecule like Ethanone (B97240), 2-amino-1-(2-benzofuranyl)-, these calculations would provide insights into its stability, reactivity, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. A typical study on Ethanone, 2-amino-1-(2-benzofuranyl)- would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms (the ground state geometry). This process minimizes the energy of the molecule to predict stable bond lengths and angles.
Calculations would likely be performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost. The resulting optimized geometry would reveal key structural parameters. For instance, one would expect specific bond lengths for the C-C and C-O bonds within the benzofuran (B130515) ring system and the carbonyl group, as well as the bond angles defining the molecular shape.
Table 1: Hypothetical Optimized Geometrical Parameters for Ethanone, 2-amino-1-(2-benzofuranyl)- based on DFT Calculations
| Parameter | Bond/Angle | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.23 Å |
| Bond Length | C-N (amino) | ~1.46 Å |
| Bond Length | O-C (furan ring) | ~1.37 Å |
| Bond Angle | O=C-C | ~120° |
Note: The data in this table is hypothetical and represents typical values for similar functional groups. Actual values would need to be calculated.
Natural Bond Orbital (NBO) analysis is employed to study charge distribution and delocalization within a molecule. For Ethanone, 2-amino-1-(2-benzofuranyl)-, NBO analysis would quantify the electron density on each atom, providing insight into reactive sites. It would also reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled and unfilled orbitals. These interactions are crucial for understanding the molecule's electronic stability. The analysis would likely show significant delocalization of electron density across the benzofuran ring and the carbonyl group.
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. For Ethanone, 2-amino-1-(2-benzofuranyl)-, the MESP map would highlight regions of negative potential (in red), typically around the oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating areas susceptible to electrophilic attack. Regions of positive potential (in blue) would be expected around the hydrogen atoms.
Conformational Analysis and Energy Barrier Calculations
The ethanone and amino groups attached to the benzofuran core can rotate around single bonds, leading to different conformers (spatial arrangements). Conformational analysis would involve calculating the energy of the molecule as a function of the rotation around these bonds (e.g., the C-C bond connecting the carbonyl group to the ring). This analysis helps to identify the most stable conformer(s) and the energy barriers between them. Understanding the conformational landscape is important as different conformers can have different biological activities and spectroscopic signatures.
Prediction of Spectroscopic Parameters (e.g., vibrational wavenumbers, chemical shifts)
Computational methods can predict various spectroscopic properties. For Ethanone, 2-amino-1-(2-benzofuranyl)-, theoretical vibrational (infrared) wavenumbers would be calculated and compared with experimental data to confirm the molecular structure. The calculations would predict characteristic frequencies for the C=O stretch, N-H stretches, and various vibrations of the benzofuran ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated to aid in the interpretation of experimental NMR spectra. These theoretical predictions are a powerful tool for structural elucidation.
Table 2: Hypothetical Predicted Vibrational Frequencies for Ethanone, 2-amino-1-(2-benzofuranyl)-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (asymmetric) | ~3450 cm⁻¹ |
| N-H stretch (symmetric) | ~3350 cm⁻¹ |
| C=O stretch | ~1680 cm⁻¹ |
| C=C stretch (aromatic) | 1600-1450 cm⁻¹ |
Note: This data is hypothetical and based on typical frequency ranges for these functional groups.
Nonlinear Optical (NLO) Properties Estimation
Molecules with extensive π-conjugated systems, like benzofuran derivatives, can exhibit nonlinear optical (NLO) properties, which are of interest for materials science and optoelectronics. Computational studies would estimate the first hyperpolarizability (β), a key parameter for NLO activity. A high β value would suggest that Ethanone, 2-amino-1-(2-benzofuranyl)- could be a candidate for NLO applications. These calculations are typically performed using DFT or time-dependent DFT (TD-DFT) methods.
Molecular Modeling and Interaction Simulations (e.g., Molecular Docking for related benzofuran hybrids)
Theoretical and computational chemistry investigations, particularly molecular modeling and interaction simulations, have become indispensable tools in the study of benzofuran derivatives. Although specific molecular docking studies on "Ethanone, 2-amino-1-(2-benzofuranyl)-" are not extensively documented in publicly available research, a significant body of work on related benzofuran hybrids provides valuable insights into their potential molecular interactions and mechanisms of action. These studies help in understanding the structure-activity relationships and guide the design of new, more potent compounds.
Molecular docking simulations are frequently employed to predict the binding orientation and affinity of a ligand (in this case, a benzofuran derivative) to a specific protein target. This computational technique is crucial in drug discovery for identifying potential drug candidates and elucidating their interaction patterns at the molecular level.
For instance, in a study involving benzofuran-isoxazole hybrids, Schrödinger docking simulations were conducted to ascertain their binding affinities with Mycobacterium tuberculosis enoyl-ACP reductase and Escherichia coli topoisomerase IV. researchgate.net Such studies are pivotal in the development of novel antimicrobial agents by providing a deeper understanding of the compounds' activity. researchgate.net
In another research endeavor, a series of novel benzofuran derivatives were synthesized and their potential as anticancer agents was evaluated through molecular docking. researchgate.net The simulations were performed using Molecular Operating Environment (MOE) software to study their interaction as inhibitors of PI3K and VEGFR-2, two important targets in cancer therapy. researchgate.net The results revealed that one of the compounds exhibited a dual inhibitory effect against both PI3K and VEGFR-2. researchgate.net
Furthermore, molecular docking has been instrumental in exploring the interactions of benzofuran derivatives with other significant biological targets. For example, docking studies on certain benzofuran derivatives were carried out using AutoDock tools with respect to 3S2P (CDK2) to understand their hypothetical binding modes. researchgate.net
A particularly insightful study focused on the interaction of benzofuran derivatives with the α,β-tubulin dimer, a key target for anticancer drugs. nih.gov The simulation revealed that these compounds could engage in hydrophobic interactions at the colchicine (B1669291) binding site. nih.gov Stability was achieved through van der Waals interactions with specific amino acid residues such as Asn101, Ser178, Thr179, and Val181 in α-tubulin, and Asn258 and Lys352 in β-tubulin. nih.gov The calculated free energy for these interactions was found to be -7.74 kcal/mol. nih.gov The study also highlighted the formation of hydrogen bonds between the benzofuran derivatives and the Asn β258 side chain, as well as with the amide nitrogen of Val 181 in the adjacent α-tubulin subunit. nih.gov
The following table summarizes the findings from various molecular docking studies on benzofuran hybrids, showcasing the diversity of targets and the nature of the interactions.
| Compound Type | Target Protein | Key Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) |
| Benzofuran derivative | α,β-tubulin | Asn101, Ser178, Thr179, Val181 (α-tubulin); Asn258, Lys352 (β-tubulin) | van der Waals, Hydrophobic, Hydrogen bond | -7.74 |
| Benzofuran-isoxazole hybrid | M. tuberculosis enoyl-ACP reductase | Not Specified | Binding Affinity Assessed | Not Specified |
| Benzofuran-isoxazole hybrid | E. coli topoisomerase IV | Not Specified | Binding Affinity Assessed | Not Specified |
| Benzofuran derivative | PI3K | Not Specified | Inhibitory Action | Not Specified |
| Benzofuran derivative | VEGFR-2 | Not Specified | Inhibitory Action | Not Specified |
These computational investigations underscore the versatility of the benzofuran scaffold in interacting with a wide array of biological macromolecules. The insights gained from these simulations are crucial for the rational design and optimization of novel benzofuran-based therapeutic agents.
Applications in Advanced Chemical Synthesis, Molecular Research, and Materials Science
Role as a Precursor for the Synthesis of Novel Complex Benzofuran (B130515) Derivatives
Ethanone (B97240), 2-amino-1-(2-benzofuranyl)- serves as a pivotal precursor in the synthesis of a diverse array of complex benzofuran derivatives. Its reactive amino and keto functionalities provide convenient handles for elaboration into more intricate molecular architectures. For instance, the amino group can be readily acylated, alkylated, or diazotized to introduce a variety of substituents, while the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions to further functionalize the side chain.
One prominent application is in the construction of fused heterocyclic systems. Through intramolecular cyclization reactions, the aminoethanone side chain can be transformed into new ring systems appended to the benzofuran core. For example, reaction with appropriate bis-electrophiles can lead to the formation of novel benzodiazepine (B76468) or pyrazine-fused benzofurans, which are classes of compounds with significant biological activities.
Moreover, this compound is a key starting material for the synthesis of substituted 2-aminobenzofurans, a class of compounds with demonstrated antifungal, anticancer, and P-glycoprotein inhibitory activities. nih.gov Various synthetic strategies have been developed to access these derivatives, including palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl)phenyl esters and carbocation-induced electrophilic cyclization of o-anisole-substituted ynamides. nih.gov The versatility of Ethanone, 2-amino-1-(2-benzofuranyl)- as a precursor is highlighted by its ability to participate in multi-component reactions, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials.
Table 1: Examples of Complex Benzofuran Derivatives Synthesized from Ethanone, 2-amino-1-(2-benzofuranyl)- and Related Precursors
| Precursor | Reagents and Conditions | Resulting Derivative Class | Potential Applications | Reference |
| 2-Acetylbenzofuran (B162037) (related precursor) | Aromatic aldehydes, secondary amines (Mannich reaction) | 3-(Dialkylaminomethyl)-2-acetylbenzofurans | CNS agents, antihistamines | evitachem.com |
| 2-Acetylbenzofuran (related precursor) | Isatin (B1672199), alkali (Pfitzinger reaction) | 2-(Benzofuran-2-yl)quinoline-4-carboxylic acids | Antimalarials, anti-inflammatory agents | researchgate.net |
| o-Hydroxybenzhydryl alcohols and isocyanides | Sc(OTf)3 catalyst ([4+1] cycloaddition) | 2-Aminobenzofurans | Antifungal, anticancer agents | nih.gov |
| 2-(Cyanomethyl)phenyl esters | Palladium catalyst (intramolecular cycloisomerization) | 2-Aminobenzofurans | P-glycoprotein inhibitors | nih.gov |
Utility as a Versatile Synthetic Intermediate in Multi-Step Organic Transformations
The utility of Ethanone, 2-amino-1-(2-benzofuranyl)- extends beyond its role as a direct precursor to complex benzofurans; it is also a highly versatile intermediate in multi-step organic transformations. Its bifunctional nature allows for sequential or orthogonal manipulations of the amino and keto groups, enabling the synthesis of a wide range of target molecules.
A common strategy involves the protection of the amino group, for instance as a carbamate, to allow for selective reactions at the ketone. The protected intermediate can then undergo various transformations, such as reduction to the corresponding alcohol, followed by deprotection and further functionalization of the amino group. This approach provides access to chiral amino alcohols, which are valuable building blocks in asymmetric synthesis.
Furthermore, the ketone functionality can be converted into other functional groups, such as an oxime, which can then be further modified. For example, oximes derived from related 1-(1-benzofuran-2-yl)-2-mesitylethanone have been used to synthesize alkyl-substituted N-oxime ethers and O-acylated oximes, some of which have shown antimicrobial activity. researchgate.net This demonstrates the potential for Ethanone, 2-amino-1-(2-benzofuranyl)- to serve as a scaffold for the generation of libraries of compounds for biological screening.
The hydrochloride salt of this compound, 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride, is a commercially available and frequently utilized synthetic intermediate. evitachem.com Its stability and ease of handling make it a convenient starting material for various synthetic campaigns.
Strategies for Enantiopure Synthesis of Chiral Analogs and Building Blocks
The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule often resides in a single enantiomer. The ethanone side chain of the title compound presents a key site for the introduction of chirality. Strategies for the enantiopure synthesis of chiral analogs and building blocks derived from Ethanone, 2-amino-1-(2-benzofuranyl)- and related ketones have been explored.
One effective approach is the asymmetric reduction of the ketone to produce a chiral alcohol. Biocatalysis, utilizing whole-cell systems or isolated enzymes, has emerged as a powerful tool for such transformations. For instance, the bioreduction of 1-(benzofuran-2-yl)ethanone using the biocatalyst Lactobacillus paracasei BD87E6 has been shown to produce (S)-1-(benzofuran-2-yl)ethanol with high enantiomeric excess (>99.9%) and in good yield (92%). researchgate.net This "green" synthetic method offers a sustainable route to valuable chiral building blocks.
Another strategy involves the use of chiral auxiliaries. By attaching a chiral auxiliary to the amino group, diastereoselective reactions can be performed on the ketone or other parts of the molecule. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product. This approach has been successfully applied to the synthesis of a variety of chiral amines and their derivatives.
Classical resolution of racemic mixtures is also a viable method. This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure amine.
Mechanistic Investigations of Molecular Interactions (e.g., enzyme inhibition, pathway modulation of related compounds)
While direct mechanistic studies on Ethanone, 2-amino-1-(2-benzofuranyl)- are not extensively documented, research on related benzofuran derivatives provides valuable insights into their potential molecular interactions and mechanisms of action. Benzofurans are known to interact with a variety of biological targets, including enzymes and receptors, leading to the modulation of cellular pathways. nih.govnih.govrsc.org
Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. mdpi.comnih.gov Mechanistic studies on the most active compounds revealed that they induce apoptosis in cancer cells. mdpi.comnih.gov This process was found to be associated with an increase in reactive oxygen species (ROS) and the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6). mdpi.comnih.gov These findings suggest that related amino-ethanone derivatives may also exert their biological effects through similar pathways.
The benzofuran scaffold is a common feature in a number of enzyme inhibitors. nih.gov For example, certain benzofuran derivatives have been identified as inhibitors of enzymes such as carbonic anhydrase, tyrosinase, and topoisomerase I. nih.gov The amino and ketone functionalities of Ethanone, 2-amino-1-(2-benzofuranyl)- could potentially interact with the active sites of various enzymes through hydrogen bonding and other non-covalent interactions, leading to their inhibition. Kinetic studies are often employed to determine the type and mechanism of enzyme inhibition, such as competitive, non-competitive, or uncompetitive inhibition. nih.govresearchgate.net
Table 2: Biological Activities and Mechanistic Insights of Related Benzofuran Derivatives
| Compound Class | Biological Activity | Investigated Mechanism of Action | Potential Molecular Targets | Reference |
| 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivatives | Anticancer | Induction of apoptosis, generation of reactive oxygen species (ROS), inhibition of IL-6 secretion | Components of apoptotic pathways, inflammatory signaling pathways | mdpi.comnih.govresearchgate.net |
| General benzofuran derivatives | Antimicrobial | DNA gyrase B inhibition (in M. tuberculosis) | DNA gyrase | nih.gov |
| General benzofuran derivatives | Enzyme Inhibition | Competitive, non-competitive, or uncompetitive inhibition | Carbonic anhydrase, tyrosinase, topoisomerase I | nih.gov |
| 1-(1-Benzofuran-2-yl)-2-mesitylethanoneoxime derivatives | Antimicrobial | Not specified | Bacterial and fungal cellular components | researchgate.net |
Exploration in Functional Material Development and Colorant Chemistry
The unique photophysical and electronic properties of the benzofuran ring system have led to the exploration of its derivatives in the development of functional materials. Benzofuran-containing polymers, such as polyamides, polyarylates, polybenzimidazoles, and polyesters, have been synthesized and investigated for their thermal and mechanical properties. nih.gov
More recently, benzofuran derivatives have shown promise in the field of organic electronics. Thiophene-substituted benzofurans, for example, have been utilized in the construction of organic photovoltaics and field-effect transistors. nih.govacs.org The ability to tune the electronic properties of the benzofuran core through substitution makes these compounds attractive candidates for the design of new materials with tailored functionalities. The presence of the amino and ketone groups in Ethanone, 2-amino-1-(2-benzofuranyl)- provides opportunities for polymerization or for grafting onto other material surfaces to impart specific properties.
In the realm of colorant chemistry, the extended π-conjugated system of the benzofuran nucleus can be modified to create molecules that absorb light in the visible region of the electromagnetic spectrum. The amino group, being a strong electron-donating group, can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The color of these dyes can be fine-tuned by altering the electronic nature of the coupling partner. Furthermore, benzofuran derivatives have found applications in the synthesis of dyes for dye-sensitized solar cells. nih.gov The versatility of Ethanone, 2-amino-1-(2-benzofuranyl)- as a synthetic intermediate suggests its potential as a building block for the creation of novel colorants with interesting photophysical properties.
Q & A
Q. Q1: What are the optimal synthetic routes for preparing Ethanone, 2-amino-1-(2-benzofuranyl)-, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of benzofuran-containing ketones typically involves multi-step reactions. A common approach includes:
Friedel-Crafts Acylation : Reacting 2-benzofuran with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone group.
Amination : Introducing the amino group via nucleophilic substitution using ammonia or protected amines under controlled pH (7–9) and temperature (60–80°C).
- Key Variables : Reaction time (12–24 hrs), solvent polarity (e.g., DMF for solubility), and protecting groups (e.g., Boc) to prevent side reactions.
- Yield Optimization : Column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity. HPLC-MS monitors intermediates .
Q. Q2: How can structural ambiguities in Ethanone, 2-amino-1-(2-benzofuranyl)- be resolved using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD (using SHELX software ) confirms bond angles, dihedral angles, and hydrogen bonding. For example, the benzofuran ring’s planarity and amino-ketone tautomerism can be validated.
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The amino proton (δ 5.2–5.8 ppm) and ketone carbonyl (δ 195–205 ppm) are diagnostic.
- NOESY : Detects spatial proximity between the amino group and benzofuran protons.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₀H₉NO₂: 175.19 g/mol) and fragmentation patterns .
Q. Q3: What safety protocols are critical when handling Ethanone, 2-amino-1-(2-benzofuranyl)-, given limited toxicological data?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow) to avoid inhalation/contact (P261/P262 precautions ).
- Storage : Keep in amber glass vials at –20°C under nitrogen to prevent oxidation.
- Toxicity Mitigation :
Advanced Research Questions
Q. Q4: How can computational modeling predict the reactivity and electronic properties of Ethanone, 2-amino-1-(2-benzofuranyl)-?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to calculate:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap for electrophilicity.
- Mulliken Charges : Identify nucleophilic (amino group) and electrophilic (ketone) sites.
- Solvent Effects : PCM model simulates polarity effects (ε = 78.5 for water).
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using GROMACS .
Q. Q5: What strategies address contradictions in reported pharmacological activities of benzofuran derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., cytotoxic activity in vs. lack of activity in other analogs).
- Structure-Activity Relationship (SAR) : Vary substituents (e.g., methoxy groups at C-5/C-7) and test against kinase inhibitors (e.g., EGFR).
- Assay Standardization : Use identical cell lines (e.g., MCF-7) and incubation times (72 hrs) to minimize variability .
Q. Q6: How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for Ethanone, 2-amino-1-(2-benzofuranyl)- across studies?
Methodological Answer:
- Reference Standards : Cross-validate with NIST Chemistry WebBook data .
- Deuterated Solvents : Ensure consistent use (e.g., DMSO-d₆ vs. CDCl₃) to avoid solvent-induced shifts.
- Temperature Calibration : NMR spectra at 298 K reduce line broadening.
- Collaborative Studies : Share raw data via repositories (e.g., Zenodo) for peer validation .
Q. Q7: What mechanistic insights explain conflicting toxicity profiles of amino-benzofuran derivatives?
Methodological Answer:
- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., N-oxidation products) in hepatocyte models.
- Reactive Oxygen Species (ROS) Assays : Compare ROS generation (DCFH-DA probe) in sensitive vs. resistant cell lines.
- Epigenetic Factors : Analyze DNA methylation (bisulfite sequencing) in cells exposed to subtoxic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
